2,2,2-三氟乙基 1-萘甲氨酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

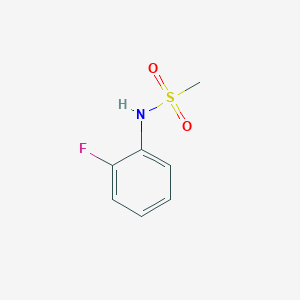

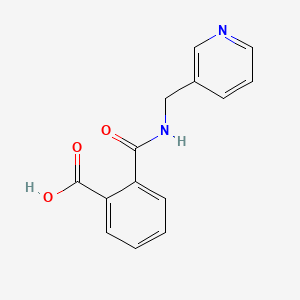

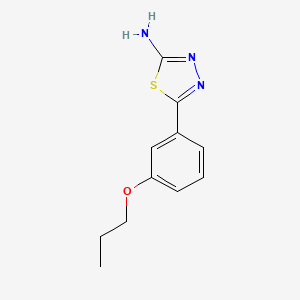

2,2,2-Trifluoroethyl 1-naphthylcarbamate is a compound with a variety of physical, chemical, and biological properties. It has a wide range of applications in various fields of research and industry. The IUPAC name for this compound is 2,2,2-trifluoroethyl 1-naphthylcarbamate .

Molecular Structure Analysis

The molecular formula of 2,2,2-Trifluoroethyl 1-naphthylcarbamate is C13H10F3NO2 . The average mass is 269.219 Da and the monoisotopic mass is 269.066376 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,2,2-Trifluoroethyl 1-naphthylcarbamate include a molecular weight of 269.22 g/mol . More detailed properties such as melting point, boiling point, density, etc., are not provided in the search results.科学研究应用

Pharmacology

2,2,2-Trifluoroethyl 1-naphthylcarbamate: is utilized in pharmacological research due to its unique chemical structure that can interact with biological systems. It’s often used in the study of proteomics, where researchers investigate the structure and function of proteins within various organisms . The compound’s ability to form stable bonds with proteins makes it valuable for tagging and identifying proteins in complex biological samples.

Material Science

In the field of material science, this compound’s trifluoroethyl group contributes to the development of fluorinated polymers. These polymers exhibit high resistance to solvents, acids, and bases, making them suitable for use in harsh chemical environments. The compound’s role in synthesizing these materials is crucial for advancing technologies in coatings and specialty plastics .

Chemical Synthesis

2,2,2-Trifluoroethyl 1-naphthylcarbamate: serves as a building block in organic synthesis. Its reactive carbamate group is instrumental in creating a variety of chemical compounds, including pharmaceuticals and agrochemicals. The trifluoroethyl moiety is particularly interesting for introducing fluorine atoms into target molecules, which can significantly alter their chemical and biological properties .

Analytical Chemistry

This compound is used as a standard or reference material in chromatography and mass spectrometry. Its well-defined structure and stability under analytical conditions make it an excellent candidate for calibrating instruments and validating analytical methods. This ensures accurate and reliable measurements in various research and industrial applications .

Biochemistry

In biochemistry, 2,2,2-Trifluoroethyl 1-naphthylcarbamate is applied in enzyme inhibition studies. The compound can mimic the structure of natural substrates, allowing researchers to investigate the binding sites and mechanisms of enzymes. This is particularly valuable in drug discovery, where understanding enzyme interactions is key to developing new therapeutics .

Environmental Science

The environmental applications of this compound are emerging, particularly in the study of fluorinated organic compounds in the environment. Its stability and resistance to degradation make it a compound of interest in understanding the long-term impact of fluorinated substances on ecosystems and human health .

属性

IUPAC Name |

2,2,2-trifluoroethyl N-naphthalen-1-ylcarbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3NO2/c14-13(15,16)8-19-12(18)17-11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMOZNNRVDHIFKO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)OCC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60350518 |

Source

|

| Record name | 2,2,2-trifluoroethyl 1-naphthylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

363-21-3 |

Source

|

| Record name | 2,2,2-trifluoroethyl 1-naphthylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(5-Methyl-furan-2-carbonyl)-amino]-4-methylsulfanylbutyric acid](/img/structure/B1330986.png)

![4-[3-(trifluoromethyl)-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-1(4H)-yl]butanoic acid](/img/structure/B1330990.png)

![[2-(3-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid](/img/structure/B1330995.png)

![3-[(Tert-butoxycarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid](/img/structure/B1331006.png)

![2-(4-Fluorophenyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B1331012.png)